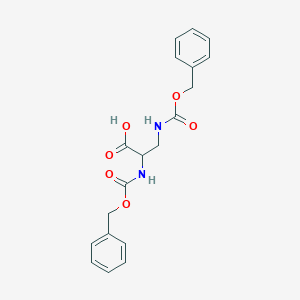

N-Cbz-3-(Cbz-amino)-DL-alanine

Description

Contextual Significance of β-Amino Acids and their Protected Derivatives in Chemical Research

β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the beta-carbon relative to the carboxyl group. numberanalytics.com This seemingly subtle structural shift has profound implications for their chemical and biological properties. Unlike their alpha-counterparts, peptides synthesized from β-amino acids (β-peptides) often exhibit remarkable resistance to proteolytic degradation by common enzymes. researchgate.netacs.org This enhanced stability makes them highly attractive for the development of novel therapeutics with improved pharmacokinetic profiles. researchgate.netnumberanalytics.comhilarispublisher.com

The incorporation of β-amino acids can induce unique and stable secondary structures in peptides, such as helices and sheets, that differ from those formed by α-amino acids. researchgate.net These defined conformations are crucial for designing molecules that can mimic or disrupt biological interactions, such as protein-protein interactions. acs.org Consequently, β-amino acids and their protected derivatives are vital building blocks in medicinal chemistry and drug discovery, with applications in developing antimicrobial agents, anticancer therapies, and treatments for neurological disorders. numberanalytics.comhilarispublisher.com

The Role of Orthogonally Protected Diamino Acids as Multifunctional Building Blocks

Diamino acids, which contain two amino groups, are versatile synthons for constructing branched peptides, cyclic compounds, and other complex molecular architectures. The strategic use of protecting groups is essential to control the reactivity of the multiple functional groups. "Orthogonal protection" refers to the use of different protecting groups for each amine that can be removed under distinct and non-interfering reaction conditions. nih.gov For instance, one amine might be protected with a base-labile Fmoc group, while another bears an acid-labile Boc group or a hydrogenolysis-labile Cbz group. masterorganicchemistry.com

This orthogonal strategy provides chemists with precise control, allowing for the selective deprotection and modification of one amino group while the other remains shielded. acs.orgchemrxiv.org This capability is fundamental for the stepwise synthesis of complex structures, enabling the introduction of different side chains or the formation of specific linkages at defined positions. tandfonline.comacs.org While N-Cbz-3-(Cbz-amino)-DL-alanine itself is not orthogonally protected (both amines are protected with identical Cbz groups), it belongs to this important class of molecules. Its symmetrical protection is advantageous for syntheses where simultaneous deprotection of both amines is desired, or it can serve as a precursor to orthogonally protected derivatives.

Fundamental Importance of Carboxybenzyl (Cbz) Protecting Groups in Peptide and Organic Synthesis

The carboxybenzyl (Cbz, or Z) group is one of the most established and widely used amine-protecting groups in organic chemistry. studysmarter.co.uk Introduced by Leonidas Zervas and Max Bergmann in the 1930s, it was instrumental in the first successful methods of controlled peptide synthesis. total-synthesis.comwikipedia.org The Cbz group is typically installed by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. wikipedia.org

The utility of the Cbz group stems from its stability and selective removal. It forms a carbamate (B1207046) linkage with the amine, effectively masking its nucleophilicity and basicity. wikipedia.org This carbamate is robust and stable under a wide range of reaction conditions, including those involving acids and bases, making it compatible with many subsequent synthetic steps. total-synthesis.com Crucially, the Cbz group can be cleanly and mildly removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl C-O bond to release the free amine, carbon dioxide, and toluene. masterorganicchemistry.com This deprotection method is highly selective and generally does not affect other common protecting groups like Boc or Fmoc, establishing its role as an essential tool in multistep synthesis. total-synthesis.com

Rationale for Dedicated Research on this compound as a Key Intermediate

Research focuses on this specific intermediate for several reasons:

Direct Access to the DAP Scaffold: It provides a direct route to the α,β-diaminopropionic acid backbone, which is a key structural motif in many biologically active molecules, including certain antibiotics and peptide-based inhibitors. nih.govwikipedia.org

Symmetrical Deprotection: The use of two identical Cbz groups allows for the simultaneous deprotection of both amines in a single step via hydrogenation. This is efficient for syntheses requiring a free diamine for subsequent cyclization or double derivatization reactions.

Versatility in Derivatization: The carboxylic acid group remains free for modification, such as amide bond formation or reduction, while the amines are protected. This allows for the selective elaboration of one part of the molecule before the amines are revealed.

Precursor to Orthogonal Systems: The compound can be converted into an orthogonally protected system. For example, selective deprotection or a protection-deprotection sequence could yield a derivative like N-α-Cbz-N-β-Fmoc-diaminopropionic acid, enabling more complex, stepwise syntheses. achemblock.com

Overview of the Compound's Utility in Constructing Complex Molecular Architectures

The structure of this compound makes it a versatile synthon for building a range of complex molecules. After deprotection to reveal the two primary amines, the resulting 2,3-diaminopropionic acid can be incorporated into various scaffolds.

Its applications include:

Peptide Nucleic Acids (PNAs): The DAP backbone is a key component in certain PNA analogues, which are synthetic mimics of DNA and RNA with potential therapeutic and diagnostic applications.

Cyclic Peptides: The two amino groups and one carboxyl group provide three points of attachment, making it an ideal building block for creating constrained cyclic peptides. These structures often have enhanced biological activity and stability compared to their linear counterparts.

Heterocyclic Synthesis: The diamine functionality is a common precursor for the synthesis of nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and natural products. ingentaconnect.com

Chelating Agents: The arrangement of amino and carboxylate groups in the deprotected molecule makes it suitable for designing ligands that can coordinate with metal ions.

By providing a stable, easily handled source of the 2,3-diaminopropionic acid core, this compound serves as a crucial intermediate that simplifies the synthetic pathway to these and other sophisticated molecular targets.

Physicochemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 100341-76-2 |

| Molecular Formula | C₁₉H₂₀N₂O₆ |

| Molecular Weight | 372.37 g/mol |

Table of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | N,N'-di-Cbz-2,3-diaminopropionic acid |

| β-Amino acid | Beta-amino acid |

| α-Amino acid | Alpha-amino acid |

| Fluorenylmethyloxycarbonyl | Fmoc |

| tert-Butyloxycarbonyl | Boc |

| Carboxybenzyl | Cbz, Z |

| Benzyl chloroformate | Cbz-Cl |

| 2,3-Diaminopropionic acid | DAP, Dpr |

Properties

IUPAC Name |

2,3-bis(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c22-17(23)16(21-19(25)27-13-15-9-5-2-6-10-15)11-20-18(24)26-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQKWTMXEWAKAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cbz 3 Cbz Amino Dl Alanine

Retrosynthetic Analysis of the Di-Cbz Protected 2,3-Diaminopropanoic Acid Scaffold

A retrosynthetic analysis of N-Cbz-3-(Cbz-amino)-DL-alanine reveals several logical disconnections and potential starting materials. The core structure is 2,3-diaminopropanoic acid (DAP), a non-proteinogenic amino acid. nih.govwikipedia.org The primary protecting groups are the two carboxybenzyl (Cbz) moieties attached to the nitrogen atoms.

The most straightforward retrosynthetic step is the removal of the Cbz protecting groups, leading back to the free 2,3-diaminopropanoic acid. Another key disconnection involves breaking the C-N bond at the β-position (C3), suggesting a precursor like a serine derivative where the hydroxyl group can be converted to an amino group. Alternatively, breaking the C-N bond at the α-position (C2) could point towards a Michael addition-type strategy onto a suitably protected dehydroalanine (B155165) derivative.

A common and powerful strategy involves retrosynthetically disconnecting the molecule to a precursor from the "chiral pool," such as the readily available amino acid L-serine or D-serine. nih.govrsc.orgmdpi.com This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. The hydroxyl group of serine can be transformed into a leaving group, followed by nucleophilic substitution with an azide (B81097) or a protected amine to introduce the second nitrogen atom. Subsequent protection of both amino groups and manipulation of the carboxyl group lead to the target molecule.

Classical and Established Synthetic Pathways for Racemic this compound

One of the classical approaches to synthesizing the 2,3-diaminopropanoic acid scaffold involves the utilization of readily available alanine (B10760859) derivatives. nih.gov For instance, a common starting material is serine, which is structurally similar to the target molecule. In a typical sequence, the hydroxyl group of serine can be activated, for example, by conversion to a tosylate or mesylate, to facilitate its displacement.

A well-established method involves the amination of an optically active chloropropionic acid. google.com This reaction, when carried out with ammonia (B1221849) or an ammonia-donating compound, can produce alanine with a high degree of enantiomeric purity. google.com While this method directly yields alanine, modifications of this approach can be envisioned to introduce a second amino group, leading to the diaminopropanoic acid scaffold.

Another strategy begins with N-phthaloyl-DL-alanine. The carboxyl group can be activated, for instance, by converting it to an acid chloride or a mixed anhydride (B1165640), which then reacts with diazomethane. nih.gov Subsequent chemical transformations can be performed to introduce the second amino functionality.

The biosynthesis of L-2,3-diaminopropionic acid often utilizes O-phospho-L-serine and L-glutamate as substrates in a process mediated by pyridoxal (B1214274) phosphate (B84403) (PLP). wikipedia.orgnih.gov This biological pathway highlights the feasibility of using serine-based precursors for the synthesis of diaminopropanoic acid derivatives.

A significant and elegant method for the synthesis of β-amino acids and their derivatives proceeds through the use of β-lactone intermediates. orgsyn.org N-protected serine can be cyclized to form an N-protected serine β-lactone. For instance, N-Cbz-L-serine can be converted to N-Cbz-L-serine β-lactone. researchgate.netsigmaaldrich.com

This strained four-membered ring is susceptible to nucleophilic attack. The ring-opening of these β-lactones with various nitrogen nucleophiles provides a direct route to 2,3-diaminopropanoic acid derivatives. The regioselectivity of the ring-opening is a critical factor. Attack at the β-carbon (alkyl-oxygen cleavage) leads to the desired β-amino alanine derivative, while attack at the carbonyl carbon (acyl-oxygen cleavage) results in a serine amide. researchgate.net

The choice of nucleophile and reaction conditions can influence the outcome. For example, the reaction of trimethylsilylamines with N-Cbz-L-serine-β-lactone in acetonitrile (B52724) has been shown to favor alkyl-oxygen cleavage, yielding optically pure N-Cbz-β-amino-L-alanine derivatives. researchgate.net In contrast, using halogenated solvents like chloroform (B151607) can shift the regioselectivity towards acyl-oxygen cleavage. researchgate.net Similarly, aluminum-amine reagents tend to react at the carbonyl group. researchgate.net This methodology is not only effective for racemic synthesis but is also a cornerstone for enantioselective approaches.

| Starting Material | Reagent | Key Intermediate | Product Type | Ref |

| N-Cbz-L-serine | Triphenylphosphine, Diethyl azodicarboxylate | N-Cbz-L-serine β-lactone | β-Lactone | orgsyn.org |

| N-Cbz-L-serine β-lactone | Trimethylsilylamines | - | N-Cbz-β-amino-L-alanine derivative | researchgate.net |

| N-Cbz-L-serine β-lactone | Aluminum-amine reagents | - | N-Cbz-L-serine amide | researchgate.net |

Condensation and coupling reactions are fundamental to the synthesis of this compound, particularly for the formation of the amide bonds during the introduction of the Cbz protecting groups. Standard peptide coupling reagents can be employed to attach the benzyloxycarbonyl group to the amino functionalities of 2,3-diaminopropanoic acid.

More complex condensation strategies can also be employed to construct the carbon skeleton itself. For example, diastereoselective nucleophilic additions to prochiral double bonds represent a powerful method for the enantioselective synthesis of β-amino acids. nih.gov These reactions often involve the condensation of a nucleophile with an imine or a related electrophile.

Furthermore, tandem reaction sequences, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, can be used to link molecular fragments and build more complex structures incorporating the diaminopropanoic acid core. mdpi.com While not a direct synthesis of the target compound, these methods are crucial for its incorporation into larger molecules.

Advanced Strategies for Enantioselective Synthesis of N-Cbz-3-(Cbz-amino)-L/D-alanine Precursors

The demand for enantiomerically pure compounds has driven the development of advanced synthetic strategies. nih.govhilarispublisher.com These methods aim to control the stereochemistry at the chiral centers of the 2,3-diaminopropanoic acid scaffold.

A powerful and widely used strategy for asymmetric synthesis involves the use of a chiral auxiliary. osi.lv A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical course of a reaction before being removed.

In the context of synthesizing precursors to N-Cbz-3-(Cbz-amino)-L/D-alanine, a chiral auxiliary can be attached to a prochiral substrate. For instance, a chiral auxiliary like pseudoephenamine can be used to direct the diastereoselective alkylation of amide enolates, allowing for the construction of stereocenters with high control. harvard.edu

Another prominent example is the use of Ellman's chiral tert-butanesulfinamide reagent. osi.lv This auxiliary can be condensed with an aldehyde to form an N-tert-butanesulfinyl imine. The subsequent addition of a nucleophile to the C=N double bond proceeds with high diastereoselectivity, with the sulfinyl group directing the approach of the nucleophile. After the key bond-forming step, the auxiliary can be cleaved under mild acidic conditions to reveal the chiral amine. This strategy is highly effective for the asymmetric synthesis of a wide range of chiral amines, including precursors to enantiomerically pure 2,3-diaminopropanoic acid derivatives.

| Chiral Auxiliary | Application | Key Feature | Ref |

| Pseudoephenamine | Diastereoselective alkylation of amides | Provides high diastereoselectivity, often crystalline derivatives | harvard.edu |

| N-tert-butanesulfinamide (Ellman's auxiliary) | Asymmetric synthesis of chiral amines from imines | Directs nucleophilic addition to imines with high diastereoselectivity | osi.lv |

Asymmetric Catalytic Methodologies for Diamino Acid Derivatives

The asymmetric synthesis of α,β-diamino acids is crucial for accessing optically active compounds for pharmaceuticals and bioactive products. nih.gov Catalytic methods are highly favored as they allow for the generation of chiral molecules from prochiral substrates with only a small amount of a chiral catalyst. nih.gov These strategies aim to control the formation of two adjacent stereocenters with high diastereo- and enantioselectivity. rsc.org

One of the most powerful tools for the stereocontrolled synthesis of α,β-diamino acid derivatives is the catalytic asymmetric direct Mannich reaction . rsc.org This reaction involves the addition of an enolate or enolate equivalent to an imine. Various catalytic systems, including organometallic and purely organic chiral catalysts, have been developed to facilitate this transformation with high efficiency. rsc.orgrsc.org For instance, a practical two-step approach involves a Mannich-type reaction between a Ni(II) complex of glycine (B1666218) and N-tosyl imines, catalyzed by triethylamine (B128534) (Et3N) in dimethylformamide (DMF), followed by decomposition with HCl to yield syn-(2R,3S)-α,β-diamino acids. rsc.org

Another significant approach is the asymmetric hydrogenation of α,β-diamidoacrylates . This method provides a highly efficient route to chiral α,β-diaminopropanoic acid derivatives. Catalysts such as Rhodium-DuPhos complexes have demonstrated high enantioselectivity in these hydrogenations.

Organocatalysis has also emerged as a vital strategy. Chiral phosphoric acids, for example, can catalyze the tandem aza-Michael/ring-opening reaction of alkylideneoxazolones with hydroxylamines to produce anti-α,β-diamino acid derivatives. acs.orgcore.ac.uk These reactions showcase excellent control over chemo-, regio-, and stereoselectivity. acs.org A summary of different catalytic approaches is presented below.

| Catalytic Strategy | Catalyst Type | Key Features |

| Asymmetric Mannich Reaction | Organometallic (e.g., Ni(II) complexes), Organocatalysts | High stereocontrol for syn- and anti-products. rsc.orgrsc.org |

| Asymmetric Hydrogenation | Metal-based (e.g., Rh-DuPhos) | High enantioselectivity for specific derivatives. |

| Tandem Organocatalysis | Chiral Phosphoric Acid, Phosphine | Controls addition to alkylideneoxazolones. acs.orgcore.ac.uk |

Chemoenzymatic Approaches to Enantiopure Intermediates

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantiopure compounds. These approaches are particularly valuable for preparing chiral amino acids and their derivatives.

A recent development is the use of engineered pyridoxal 5'-phosphate (PLP)-dependent enzymes to catalyze stereoselective Mannich-type reactions. nih.gov These biocatalysts can facilitate the reaction between free α-amino acids and various imines in a single step, leading to unprotected α,β-diamino acids with high enantio- and diastereocontrol. nih.gov This method is atom-economic and can be performed on a gram scale. nih.gov

Dynamic kinetic resolution (DKR) is another powerful chemoenzymatic strategy. The "hydantoinase process," for example, is an industrial multi-enzymatic system. It uses a hydantoin (B18101) racemase to racemize the starting material, a D-hydantoinase to hydrolyze the D-hydantoin to a D-N-carbamoyl-amino acid, and a D-carbamoylase to yield the final D-amino acid with high yield and enantioselectivity.

Furthermore, enzymes like L-2,3-diaminopropionate ammonia-lyase can be involved in the biosynthesis of L-2,3-diaminopropionic acid (L-Dap), a precursor to various antibiotics. nih.gov In one pathway, the enzymes SbnA and SbnB work sequentially to convert O-phospho-L-serine and L-glutamate into L-Dap. nih.gov The incorporation of 2,3-diaminopropionic acid into proteins via genetic code expansion has also been developed as a strategy to trap and study unstable acyl-enzyme intermediates. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions and waste. This involves careful selection of solvents, temperature, catalysts, and monitoring of reaction kinetics. nih.gov

The choice of solvent can significantly impact reaction outcomes, including reaction rate and selectivity. For peptide coupling reactions, polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are common. jpt.com However, there is a growing interest in greener solvents like ethyl acetate (B1210297) (EtOAc). rsc.org Water has also been explored as an environmentally benign medium for the N-benzyloxycarbonylation of amines, offering high chemoselectivity and impressive yields under mild, room temperature conditions. ijacskros.com

Temperature control is equally important. While many reactions are run at room temperature for convenience, cooling to 0 °C is often employed to control exothermicity and minimize side reactions, particularly during the addition of reactive reagents like benzyl (B1604629) chloroformate. nih.gov Some reactions, such as certain organocatalytic Michael additions, are performed at low temperatures (e.g., -20 °C) to enhance stereoselectivity. mdpi.com Conversely, some catalyst systems may require elevated temperatures (e.g., 80 °C) to be effective. acs.org

The table below summarizes the optimization of a peptide coupling reaction using the coupling reagent T3P®, highlighting the effect of solvent and base.

Table 1: Optimization of Coupling between Z-Phg-OH and Pro-NH₂ rsc.org

| Entry | Solvent | Base (equiv.) | Conversion (%) |

| 1 | DMF | DIPEA (2) | 98 |

| 2 | EtOAc | DIPEA (2) | 99 |

| 3 | 2-MeTHF | DIPEA (2) | 99 |

| 4 | EtOAc | NMM (2) | 99 |

| 5 | EtOAc | TEA (2) | 99 |

| 6 | EtOAc | 2,6-Lutidine (2) | 99 |

| Reactions performed at room temperature for 1 hour with T3P® (1.2 equiv.) |

The synthesis of N-Cbz protected amino acids often involves a Schotten-Baumann reaction, where benzyl chloroformate is added to the amino acid in the presence of a base. While simple, this reaction requires careful control of pH to ensure complete protection without side reactions.

In more complex syntheses, such as peptide couplings to form the dipeptide backbone, various coupling reagents and catalysts are employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) have been traditionally used. mdpi.com More modern and efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP), uronium salts (e.g., HATU), and propylphosphonic anhydride (T3P®). jpt.comrsc.org T3P® is considered a green coupling reagent and has been optimized for use in solvents like EtOAc. rsc.org The choice of catalyst and any additives can significantly affect the reaction kinetics and the level of side products, such as racemization. rsc.org For instance, monitoring the reaction progress by HPLC can provide insight into the rate of product formation and the appearance of impurities, allowing for fine-tuning of the conditions. nih.gov

The kinetics of dipeptide synthesis can be influenced by factors such as the concentration of the coupling agent and the pH of the reaction medium. mdpi.com In a study on the synthesis of Cbz-Phe-Leu using DCC, an excess of the condensing agent was necessary to drive the reaction to completion and overcome side reactions. mdpi.com The optimal pH was found to be around 5, which represented a balance between reactant solubility and reactivity. mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

After the synthesis, a robust purification strategy is essential to isolate the target compound, this compound, from unreacted starting materials, reagents, and byproducts. The choice of technique depends on the physical and chemical properties of the product and impurities.

A common initial step is an aqueous work-up . This typically involves acidifying the reaction mixture to protonate the carboxylic acid, followed by extraction into an organic solvent like ethyl acetate or dichloromethane. nih.gov The organic layer is then washed with water and brine to remove water-soluble impurities and salts, before being dried over an anhydrous salt such as Na₂SO₄. nih.gov

Crystallization is a powerful technique for purifying solid compounds. google.com The crude product, obtained after removing the solvent under reduced pressure, can be recrystallized from a suitable solvent or solvent mixture. For N-protected amino acids, solvents like chloroform have been used. google.com In some cases, purification can be achieved by precipitating the product from the reaction mixture by adding a non-solvent or by adjusting the pH. nih.gov

For reactions using coupling agents like DCC, a common byproduct is dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can often be removed by filtration . nih.gov

When simple extraction and crystallization are insufficient, column chromatography on silica (B1680970) gel is employed. This technique separates compounds based on their polarity, allowing for the isolation of the desired product with high purity. ijacskros.com

Finally, the identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). google.com

Resolution Strategies for Racemic this compound

The separation of the enantiomers of this compound from the racemic mixture is a crucial step for its use in stereospecific applications. This process, known as resolution, can be achieved through several established methods.

A classic and effective method for resolving racemic acids like this compound is through diastereomeric salt formation. This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.

The process typically involves:

Selection of a Resolving Agent: A suitable chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, is chosen.

Salt Formation: The racemic this compound is dissolved in an appropriate solvent, and the chiral amine is added to form the diastereomeric salts.

Fractional Crystallization: By carefully controlling conditions like temperature and solvent composition, the less soluble diastereomeric salt will crystallize out of the solution first. rsc.org

Isolation and Liberation: The crystallized salt is isolated, and the pure enantiomer of the amino acid derivative is then liberated by treatment with an acid to remove the chiral resolving agent. The more soluble diastereomer can be recovered from the mother liquor and processed similarly to yield the other enantiomer.

The efficiency of this method depends heavily on the choice of the resolving agent and the crystallization solvent, which can be optimized through systematic screening. researchgate.net

Chromatographic methods offer a powerful alternative for the analytical and preparative scale separation of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

For this compound, high-performance liquid chromatography (HPLC) with a chiral column is the most common approach. The selection of the CSP is critical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. For instance, a column like Reflect™ I-Cellulose B has been used for the separation of similar Cbz-protected amino acids. registech.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like ethanol (B145695) with an acidic modifier, is optimized to achieve the best separation. registech.com

Enzymatic resolution is another viable chromatographic strategy. This method uses an immobilized enzyme that selectively acts on one enantiomer. For example, L-amino acid oxidase can be used to selectively deaminate the L-enantiomer in a racemic mixture, allowing for the separation of the D-enantiomer.

Synthesis and Characterization of Enantiopure N-Cbz-3-(Cbz-amino)-L-alanine and N-Cbz-3-(Cbz-amino)-D-alanine

While resolution separates pre-existing enantiomers, asymmetric synthesis aims to create a single, desired enantiomer from the outset. Starting from a chiral precursor, such as L-serine or D-serine, allows for the stereospecific synthesis of the target enantiopure compounds.

For example, the synthesis of N-Cbz-3-(Cbz-amino)-L-alanine can be envisioned from L-2,3-diaminopropanoic acid, which is then protected with benzyl chloroformate under controlled conditions to yield the desired product.

Characterization of the enantiopure products is essential to confirm their identity and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups like C=O (carbonyl) and N-H (amine).

Melting Point: Enantiopure compounds typically have a sharp and distinct melting point, which differs from that of the racemic mixture.

Optical Rotation: This is a key measure to confirm the stereochemical identity of the enantiomer.

Methodologies for Assessing Enantiomeric Excess and Optical Purity

Once a resolution or asymmetric synthesis is performed, it is crucial to determine the success of the process by quantifying the amount of each enantiomer in the product. This is expressed as enantiomeric excess (ee).

Chiral HPLC is the gold standard for determining the enantiomeric excess of a sample. sigmaaldrich.com By using a chiral stationary phase, the two enantiomers are separated into distinct peaks. sigmaaldrich.comsigmaaldrich.com The area under each peak is proportional to the concentration of that enantiomer.

The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Various chiral columns, such as those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T) or polysaccharide derivatives, can be employed for this analysis. sigmaaldrich.comsigmaaldrich.com The mobile phase conditions are optimized to achieve baseline separation of the enantiomers, allowing for accurate quantification. hplc.eu

Table 1: Example Chiral HPLC Parameters for Cbz-Amino Acid Separation

| Parameter | Value |

|---|---|

| Column | Reflect™ I-Cellulose B, 5 µm, 25 cm x 4.6 mm registech.com |

| Mobile Phase | Hexane/Ethanol/Acetic Acid (85/15/0.1) registech.com |

| Flow Rate | 1.5 mL/min registech.com |

| Detection | UV at 220 nm registech.com |

| k'1 (retention factor) | 1.49 registech.com |

| α (selectivity factor) | 1.23 registech.com |

This table presents data for a similar compound, CBZ-DL-Alanine, to illustrate typical HPLC conditions.

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).

The L-enantiomer will rotate the plane of polarized light in one direction (either dextrorotatory, (+), or levorotatory, (-)).

The D-enantiomer will rotate the light by an equal amount but in the opposite direction.

A racemic mixture (50:50) will have a net optical rotation of zero.

The optical purity of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer, which is a known literature value.

Optical Purity (%) = ( [α]observed / [α]max ) x 100 Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

While useful, this method is less precise than chiral HPLC because the measured rotation can be influenced by trace impurities and variations in experimental conditions. researchgate.net Nevertheless, it remains a fundamental tool for the initial characterization of enantiopure compounds.

Stereochemical Considerations and Enantiomeric Control of N Cbz 3 Cbz Amino Dl Alanine

Enantiomeric Analysis

The determination of the enantiomeric purity of N-Cbz-3-(Cbz-amino)-DL-alanine is crucial in synthetic chemistry, particularly when stereoselective synthesis or resolution is attempted. While chromatographic methods are common, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and often rapid alternative for assessing enantiomeric excess (e.e.). This can be achieved through the use of chiral derivatizing agents or, more directly, with chiral shift reagents.

The technique of using chiral shift reagents in NMR spectroscopy for the determination of enantiomeric purity relies on the in-situ formation of diastereomeric complexes between the enantiomers of the analyte and a chiral lanthanide complex. These transient diastereomeric complexes have distinct magnetic environments, which can lead to the resolution of previously overlapping signals for the two enantiomers in the NMR spectrum.

The most commonly employed chiral shift reagents are coordination complexes of lanthanide ions, such as Europium(III) or Samarium(III), with a chiral organic ligand. For amino acid derivatives like this compound, which possess Lewis basic sites (the carboxylate group and potentially the carbamate (B1207046) oxygens), these lanthanide complexes can act as Lewis acids and associate reversibly with the substrate.

When a racemic or enantioenriched sample of this compound is dissolved in a suitable NMR solvent (e.g., CDCl₃) and a small amount of a chiral lanthanide shift reagent is added, two diastereomeric complexes are formed: [Lanthanide-Reagent-(D-enantiomer)] and [Lanthanide-Reagent-(L-enantiomer)]. Because these complexes are diastereomers, they are energetically and structurally different. This difference is reflected in the NMR spectrum, where corresponding protons in the D- and L-enantiomers will experience different degrees of shielding or deshielding by the paramagnetic lanthanide center. The result is a separation of a single resonance into two distinct signals, a phenomenon known as chemical shift non-equivalence (ΔΔδ). researchgate.nettcichemicals.com

The magnitude of the induced chemical shift difference between the signals of the two enantiomers depends on several factors, including the specific lanthanide reagent used, the concentration of the reagent, the temperature, and the structure of the substrate. tcichemicals.comresearchgate.net For instance, Europium-based reagents typically induce large shifts, but can also cause significant line broadening, which might reduce resolution. Samarium-based reagents, while sometimes inducing smaller shifts, often result in less line broadening, which can be advantageous, especially at higher magnetic field strengths. tcichemicals.comtcichemicals.com

The enantiomeric excess can be calculated directly from the ¹H NMR spectrum by integrating the now-separated signals corresponding to each enantiomer. The ratio of the integrals is equivalent to the ratio of the enantiomers in the sample.

Illustrative Research Findings:

The protons closest to the binding site (the carboxyl group) are expected to show the largest induced shifts and the most significant separation. For this compound, the α-proton and the β-methylene protons would be key reporters.

Below is a hypothetical data table illustrating the expected effect on the ¹H NMR spectrum of a racemic mixture of this compound upon the addition of a chiral shift reagent.

Table 1: Illustrative ¹H NMR Data for Racemic this compound with a Chiral Shift Reagent

| Proton Assignment | Original Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) with CSR (Enantiomer 1) | Chemical Shift (δ, ppm) with CSR (Enantiomer 2) | Induced Shift Difference (ΔΔδ, ppm) |

| α-CH | 4.50 | 5.10 | 5.15 | 0.05 |

| β-CH₂ | 3.60 | 4.25 | 4.35 | 0.10 |

| Cbz-CH₂ (α-amino) | 5.12 | 5.40 | 5.42 | 0.02 |

| Cbz-CH₂ (β-amino) | 5.08 | 5.30 | 5.31 | 0.01 |

| Aromatic-H | 7.35 | 7.50 | 7.51 | 0.01 |

Note: Data are hypothetical and for illustrative purposes only. CSR refers to Chiral Shift Reagent. The absolute direction (upfield or downfield) of the shift depends on the specific reagent used.

The successful application of this method provides a rapid and accurate means of determining the enantiomeric composition without the need for derivatization or chromatographic separation, making it a valuable tool in the stereochemical analysis of this compound.

Chemical Reactivity and Derivatization of N Cbz 3 Cbz Amino Dl Alanine

Selective Deprotection Strategies for the Cbz Groups

The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in organic synthesis. Its removal, or deprotection, can be achieved through several methods, each with its own advantages and specificities. The choice of deprotection strategy is crucial, especially when other sensitive functional groups are present in the molecule.

Catalytic hydrogenolysis is the most common and generally mildest method for cleaving the Cbz group. highfine.com This reaction is typically carried out using a palladium catalyst, most often 10% palladium on activated carbon (Pd/C), in the presence of hydrogen gas (H₂). highfine.comresearchgate.net The process involves the reduction of the benzyloxycarbonyl group, leading to the formation of an unstable carbamic acid, which readily decarboxylates to yield the free amine and toluene. total-synthesis.comambeed.com

The reaction is generally performed at room temperature and atmospheric pressure, making it a gentle procedure. highfine.com Alternative hydrogen donors, such as cyclohexadiene, 1,4-cyclohexadiene, ammonium (B1175870) formate, and formic acid, can also be employed in what is known as catalytic transfer hydrogenation. highfine.comresearchgate.net

A key advantage of this method is its orthogonality with other protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are stable under these conditions. highfine.com This allows for selective deprotection of the Cbz group while preserving these other functionalities. However, a notable limitation of hydrogenolysis is its incompatibility with molecules containing other reducible groups, such as sulfur-containing amino acids, where the catalyst can be poisoned. google.comgoogle.com

Table 1: Conditions for Hydrogenolytic Deprotection of Cbz Groups

| Catalyst | Hydrogen Source | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Methanol (B129727), Ethanol (B145695) | Room Temperature | Standard, mild conditions. highfine.comgoogle.com |

| 10% Pd/C | 1,4-cyclohexadiene | DMF | Not specified | Transfer hydrogenolysis. researchgate.net |

| Pd(OAc)₂/Charcoal | H₂ gas | Methanol | Not specified | In situ catalyst preparation. organic-chemistry.org |

| Pd/C | Triethylsilane | Not specified | Not specified | In situ H₂ generation. organic-chemistry.org |

This table summarizes various reported conditions for the hydrogenolytic deprotection of Cbz groups, which are applicable to N-Cbz-3-(Cbz-amino)-DL-alanine.

Acid-Mediated Deprotection Methods

While the Cbz group is generally stable to acidic conditions, it can be cleaved by strong acids. total-synthesis.com This method is less common than hydrogenolysis due to the harsh conditions required, which can affect other acid-sensitive groups in the molecule. Reagents like hydrogen bromide (HBr) in acetic acid are often used for this purpose. highfine.com The mechanism involves protonation of the carbamate (B1207046) followed by an SN2 reaction, leading to the liberation of the amine. total-synthesis.com

Recently, a milder acid-mediated deprotection method using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been developed. organic-chemistry.orgnih.gov This system offers good functional group tolerance, including for other reducible groups and even O- and N-benzyl protecting groups, providing a useful alternative to hydrogenolysis. organic-chemistry.orgnih.gov This method is also cost-effective and can be performed at room temperature. organic-chemistry.orgnih.gov It is important to note that undesired loss of the Cbz group can sometimes occur when removing a Boc group under acidic conditions, highlighting the need for careful selection of reagents. iris-biotech.de

Table 2: Acidic Reagents for Cbz Deprotection

| Reagent | Solvent | Key Features |

|---|---|---|

| HBr | Acetic Acid | Strong acid conditions, potential for side reactions. highfine.com |

| AlCl₃ | HFIP | Mild, good functional group tolerance, room temperature. organic-chemistry.orgnih.gov |

| Trifluoroacetic acid (TFA) | Not specified | Can cleave Cbz, especially with prolonged reaction times or elevated temperatures. researchgate.net |

This table presents different acidic reagents used for the deprotection of Cbz groups, a method applicable to this compound.

Enzymatic Cbz-Deprotection

Enzymatic deprotection offers a highly specific and mild alternative to chemical methods. google.comresearchgate.net Enzymes, such as those isolated from Sphingomonas paucimobilis, have been shown to selectively hydrolyze the Cbz group from protected amino acids. google.com This biocatalytic approach is particularly advantageous when dealing with sensitive substrates where chemical methods might cause unwanted side reactions. google.comgoogle.com

These enzymatic reactions are typically carried out in aqueous buffer solutions at or near physiological pH and moderate temperatures (e.g., 28-45°C). google.comgoogle.com The specificity of the enzyme can also extend to stereoselectivity, preferentially hydrolyzing the Cbz group from L-amino acids over D-amino acids. google.com The development of "deprotectase" biocatalysts is an active area of research, aiming to provide greener and more efficient synthetic routes. researchgate.net

Table 3: Enzymatic Cbz Deprotection

| Enzyme Source | Substrate Example | Reaction Conditions |

|---|---|---|

| Sphingomonas paucimobilis strain ATCC 202027 | Cbz-protected L-amino acids | Phosphate (B84403) buffer, pH 7, 42-45°C. google.com |

| Trypsin | Cbz-Arg-containing peptides | Aqueous solution, mild conditions. pnas.org |

| Cbz-ase | Cbz-protected amino acid | Used in a two-step cascade with an esterase. researchgate.net |

This table provides examples of enzymatic systems used for the deprotection of Cbz groups, a method that could be applied to this compound.

Transformations at the Carboxyl Functional Group

The carboxylic acid moiety of this compound is another key site for chemical modification, allowing for the formation of esters and amide bonds, which are fundamental transformations in peptide synthesis and the creation of other derivatives.

The carboxyl group of N-Cbz-protected amino acids can be readily converted into various esters. This is a common strategy to protect the C-terminus during peptide synthesis or to modify the solubility and reactivity of the molecule. A standard method for esterification is the reaction with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like sulfuric acid. google.com For instance, Cbz-L-alanine has been methylated using methyl iodide in the presence of cesium carbonate in DMF. mdpi.com

These esterification reactions are generally high-yielding. mdpi.com The resulting esters, such as the methyl or ethyl esters, can be valuable intermediates for further synthetic manipulations. mdpi.comchemicalbook.com

Table 4: Esterification of Cbz-Protected Amino Acids

| Amino Acid Derivative | Reagents | Solvent | Product |

|---|---|---|---|

| Cbz-L/D-alanine | Methyl iodide, Cs₂CO₃ | DMF | Methyl-(2S or R)-2-{[(benzyloxy)carbonyl]amino}propanoate. mdpi.com |

| Cbz N-protected valine | Methanol, H₂SO₄ | Not specified | Cbz N-protected valine methyl ester. google.com |

| N-Cbz-alanine | Substituted phenols, DCC, DMAP | Not specified | N-benzyloxycarbonyl alanine (B10760859) substituted-phenyl esters. sioc-journal.cn |

This table illustrates common methods for the esterification of the carboxyl group of Cbz-protected amino acids, which are directly relevant to this compound.

Amide Bond Formation and Peptide Coupling

The formation of an amide bond is a cornerstone of peptide synthesis. researchgate.net The carboxyl group of this compound can be activated and then reacted with an amine to form a peptide bond. This process typically requires a coupling reagent to facilitate the reaction and minimize side reactions, particularly racemization. nih.gov

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as 4-dimethylaminopyridine (B28879) (DMAP). sioc-journal.cn More modern and efficient coupling reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are also employed, sometimes in aqueous media for greener synthesis protocols. researchgate.net

The Cbz-protected amino acid can be coupled with another amino acid or a peptide fragment to elongate a peptide chain. nih.gov For example, N-Cbz-protected amino acids have been reacted with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole to yield the corresponding arylamides without significant racemization. organic-chemistry.org This reactivity allows for the incorporation of the 2,3-diaminopropionic acid scaffold into peptides and other complex molecules. chemicalbook.com

Table 5: Peptide Coupling Reactions with Cbz-Protected Amino Acids

| Cbz-Amino Acid | Coupling Partner | Coupling Reagents | Product |

|---|---|---|---|

| Cbz-Phe-Val-SH | H-Ala-Pro-OH | HOPOPhy, iPr₂NEt | Tetrapeptide. nih.gov |

| Cbz-protected amino acid | Amine | COMU, 2,6-lutidine | Dipeptide. researchgate.net |

| N-Cbz-alanine | Aryl amines | Methanesulfonyl chloride, N-methylimidazole | Arylamides. organic-chemistry.org |

This table showcases various peptide coupling methods involving Cbz-protected amino acids, demonstrating the potential synthetic applications of this compound.

Carboxylic Acid Reduction to Alcohol

The carboxylic acid moiety of this compound can be selectively reduced to a primary alcohol, yielding N-Cbz-3-(Cbz-amino)-DL-alaninol. This transformation is a key step in synthesizing various molecular scaffolds, such as β-amino alcohols, which are valuable chiral building blocks. Common methods for this reduction avoid harsh reagents that could compromise the Cbz protecting groups or the stereocenter.

Two prevalent strategies for this reduction are the mixed anhydride (B1165640) method and the reduction of a pre-formed ester.

Mixed Anhydride Method: The carboxylic acid is first activated by forming a mixed anhydride, typically with ethyl chloroformate in the presence of a base. This reactive intermediate is then reduced in situ with a mild hydride reagent like sodium borohydride (B1222165) (NaBH₄) in an aqueous or mixed solvent system. This approach offers satisfactory yields and minimal racemization.

Ester Reduction Method: This two-step process involves first converting the carboxylic acid to an alkyl ester (e.g., methyl or ethyl ester) via standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst like sulfuric acid. google.com The resulting ester is then reduced to the alcohol using a borohydride reducing agent, such as NaBH₄ or lithium borohydride (LiBH₄), in an organic solvent like tetrahydrofuran (B95107) (THF). google.com

Table 1: Comparison of Reduction Methods for N-Protected Amino Acids

| Method | Activating/Esterifying Agent | Reducing Agent | Typical Solvent(s) | Key Features |

|---|---|---|---|---|

| Mixed Anhydride | Ethyl Chloroformate | Sodium Borohydride (NaBH₄) | THF / Water | One-pot procedure; satisfactory yields. |

| Ester Reduction | Methanol / H₂SO₄ | Sodium Borohydride (NaBH₄) | THF / Methanol | Two-step process; intermediate ester is isolated. google.com |

Functionalization and Modification of the α-Amino Group (post-deprotection)

Following any desired modifications at the carboxylic acid terminus, the Cbz protecting groups can be removed to liberate the amino functionalities for further derivatization. The most common method for Cbz deprotection is catalytic hydrogenation. google.comorganic-chemistry.org This reaction involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. google.com The reaction is typically performed in a solvent like methanol at room temperature and proceeds under neutral conditions, which preserves other sensitive functional groups. organic-chemistry.org Selective deprotection can be challenging, but in some cases, careful control of reaction conditions or the use of alternative catalysts can favor the removal of one Cbz group over the other. Once the α-amino group is deprotected, it can undergo a variety of reactions.

Acylation and Sulfonylation

The free α-amino group is nucleophilic and readily undergoes acylation to form amides or sulfonylation to form sulfonamides.

Acylation: This can be achieved by reacting the deprotected amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. For instance, coupling with another N-protected amino acid using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a fundamental step in peptide synthesis. sioc-journal.cn

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields stable sulfonamides, which can be used to introduce specific functionalities or act as protecting groups themselves.

Alkylation Reactions

The primary α-amino group can be alkylated to form secondary or tertiary amines. This is typically achieved by reaction with alkyl halides or through reductive amination. Reductive amination involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Reactions Involving the β-Amino Group (post-deprotection)

Similar to the α-amino group, the β-amino group must first be liberated by the removal of its Cbz protecting group via catalytic hydrogenation. The resulting 2,3-diaminopropionic acid derivative serves as a versatile scaffold for constructing complex molecules, including heterocycles and conformationally constrained structures. The β-amino group, with a pKa typically between 6.3 and 7.5 within peptides, can act as a potent nucleophile. nih.gov

Introduction of Heterocyclic Moieties

The nucleophilic β-amino group is well-positioned to participate in reactions that form or attach heterocyclic rings. This is a common strategy in medicinal chemistry to create novel amino acid analogues with specific biological activities.

Alkylation with Halo-Heterocycles: Reaction of the deprotected diamine with a heterocyclic compound bearing a reactive halogen (e.g., 2-chloropyrimidine) can directly install the heterocycle onto the β-nitrogen.

Condensation Reactions: The diamine can react with dicarbonyl compounds (e.g., 1,3-diketones) or their equivalents to form various heterocyclic systems, such as pyrimidines or diazepines, through condensation and subsequent cyclization.

Cyclization Reactions for Constrained Structures

The unique 1,2-diamine structure of the deprotected backbone allows for a range of intramolecular and intermolecular cyclization reactions to create rigid, constrained structures, which are highly valuable in drug design and structural biology. biosyn.com

Diketopiperazine Formation: If the fully deprotected 2,3-diaminopropionic acid is the C-terminal residue of a dipeptide, intramolecular aminolysis can occur. The free β-amino group can attack the peptide bond, leading to the formation of a substituted diketopiperazine (DKP), a common cyclic motif. monash.edu

Lactam Bridge Formation: When incorporated into a peptide chain, the β-amino group of a 2,3-diaminopropionic acid residue can be linked to a carboxylic acid side chain from another residue (e.g., aspartic acid or glutamic acid) to form a stable lactam bridge. biosyn.com This head-to-side-chain cyclization is a widely used strategy to create stable, cyclic peptides with constrained conformations. biosyn.com

Table 2: Potential Cyclization Reactions from a Deprotected Backbone

| Reaction Type | Reacting Partners | Resulting Structure | Key Features |

|---|---|---|---|

| Diketopiperazine Formation | C-terminal dipeptide with a free β-amino group | Substituted Diketopiperazine | Intramolecular cyclization; thermodynamically favorable six-membered ring. monash.edu |

| Lactam Bridge | β-Amino group and a side-chain carboxyl group (e.g., from Asp or Glu) | Cyclic Peptide (Lactam) | Forms a conformationally constrained peptide loop; enhances stability. biosyn.com |

| Heterocycle Formation | Diamine and a dicarbonyl compound | Pyrimidine, Diazepine, etc. | Intermolecular condensation followed by cyclization. |

Synthesis of Advanced Synthetic Intermediates and Complex Scaffolds from this compound

This compound and its derivatives are valuable precursors for creating heterocyclic systems and other complex molecular frameworks that are of significant interest in medicinal chemistry and materials science. The strategic placement of functional groups allows for intramolecular reactions, leading to the formation of cyclic structures with defined stereochemistry.

One of the key applications of derivatives of Cbz-protected diaminopropionic acid is in the synthesis of bicyclic peptidomimetics. These scaffolds are designed to mimic the secondary structures of peptides, such as β-turns, which are pivotal for biological activity. An example of this is the stereoselective synthesis of a substituted octahydropyrazino[1,2-a]pyrimidin-6-one derivative. This synthesis showcases how a Cbz-protected diamino acid derivative can be elaborated into a complex bicyclic system through a key intramolecular N-acyliminium ion cyclization. nih.gov The formation of a single diastereomer in this process highlights the thermodynamic control and the conformational rigidity of the resulting bicyclic structure. nih.gov

The general strategy involves the initial modification of the carboxylic acid and the free amine of a suitably protected diamino acid derivative, followed by a cyclization step. The Cbz group plays a crucial role in directing the cyclization and can be subsequently removed under specific conditions to allow for further functionalization.

Below is a representative reaction scheme for the synthesis of a bicyclic scaffold, adapted from a similar synthesis utilizing a Cbz-protected amino acid derivative.

Table 1: Representative Synthesis of a Bicyclic Scaffold

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Boc-L-Phe-OH, N-protected diamine | BOP, HOBt, NMM, DMF | Dipeptide intermediate | 95 |

| 2 | Dipeptide intermediate | TFA, DCM | Deprotected dipeptide | - |

| 3 | Deprotected dipeptide, 2,2-dimethoxyacetaldehyde | NaBH(OAc)₃, AcOH, THF | Secondary amine with acetal | 90 (over 3 steps) |

| 4 | Secondary amine with acetal | Cbz-Cl, DIEA, DCM | Cbz-protected acetal | 81 |

| 5 | Cbz-protected acetal | Formic acid | Bicyclic pyrimidinone | 89 |

| 6 | Bicyclic pyrimidinone | H₂, Pd/C, MeOH | Final deprotected scaffold | 60 |

This table is a representative example based on a similar synthesis and illustrates a potential synthetic pathway.

Furthermore, derivatives of 2,3-diaminopropionic acid are known precursors to important heterocyclic scaffolds like piperazin-2-ones. thieme.deresearchgate.net These six-membered rings are prevalent in many biologically active compounds. The synthesis of piperazin-2-ones can be achieved through various methods, including the cyclization of N-substituted diamines. The di-Cbz protected nature of this compound makes it an attractive starting material for such transformations, where one Cbz group could be selectively removed to initiate cyclization.

The ability to form constrained peptide structures is another significant application. Bicyclic peptides, for instance, have gained attention as therapeutic agents due to their high affinity and specificity for biological targets. bicycletherapeutics.comnih.gov The diamino acid core of this compound provides a foundation for creating such constrained architectures.

In addition to these, the reactivity of Cbz-protected amino acids can be harnessed to synthesize other heterocyclic systems. For instance, intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids has been shown to yield 1,3-oxazinane-2,5-diones, which are important structural motifs in various bioactive molecules. While this specific reaction has not been reported for this compound itself, it demonstrates the potential for its conversion into complex heterocyclic scaffolds.

Spectroscopic and Chromatographic Characterization for Structural Elucidation of N Cbz 3 Cbz Amino Dl Alanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

In the ¹H NMR spectrum of a related compound, N-Cbz-D-alanine, the proton signals can be assigned as follows. The presence of rotational isomers can lead to a mixture of signals for some protons. chemicalbook.com

| Protons | Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~10.9 |

| Aromatic (C₆H₅) | ~7.32 |

| Amide (-NH) | ~6.9, ~5.48 |

| Benzylic (-CH₂-) | ~5.15, ~5.105 |

| Methine (α-CH) | ~4.145, ~4.292 |

| Methyl (-CH₃) | ~1.438 |

| Note: Data is for the related compound N-Cbz-D-alanine and indicates a mixture of rotational isomers. chemicalbook.com |

For N-Cbz-3-(Cbz-amino)-DL-alanine, additional signals would be expected for the second Cbz group and the protons of the diaminopropionic acid backbone.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For N-Cbz-D-alanine, the observed chemical shifts are consistent with the proposed structure. chemicalbook.com

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | Not specified in the provided data |

| Carbonyl (Cbz, -C =O) | Not specified in the provided data |

| Aromatic (C ₆H₅) | Not specified in the provided data |

| Benzylic (-C H₂-) | Not specified in the provided data |

| Methine (α-C H) | Not specified in the provided data |

| Methyl (-C H₃) | Not specified in the provided data |

| Note: Detailed assignments for N-Cbz-D-alanine were not fully available in the search results. chemicalbook.com |

A complete ¹³C NMR spectrum of this compound would show two distinct sets of signals for the two Cbz groups, potentially with overlapping aromatic carbon signals, and the signals corresponding to the Cα and Cβ of the alanine (B10760859) backbone.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. For instance, it would show a correlation between the α-proton and the β-protons of the alanine backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals (e.g., α-CH, β-CH₂, benzylic CH₂).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show correlations from the benzylic protons of the Cbz group to the carbonyl carbon and the aromatic carbons.

While specific 2D NMR data for this compound was not found, these techniques are standard practice for the structural confirmation of such molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following characteristic absorption bands, based on data from similar structures like N-benzyloxycarbonyl-L-alanine. nih.gov

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (amide) | 3400-3200 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C=O stretch (urethane/amide) | 1700-1650 |

| C=C stretch (aromatic) | 1600-1450 |

| N-H bend (amide) | 1550-1500 |

| C-O stretch (urethane, acid) | 1300-1000 |

| Note: These are expected ranges based on data for related compounds. nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₉H₂₀N₂O₆), the expected exact mass can be calculated.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Common fragmentation patterns for compounds containing a Cbz group involve the loss of the benzyl (B1604629) group (91 Da) or the entire benzyloxycarbonyl group (135 Da). The fragmentation of the amino acid backbone would also produce characteristic ions.

X-ray Crystallography for Definitive Structural Confirmation and Absolute Configuration (if applicable)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and conformational details. If a suitable single crystal of this compound could be grown, this method would provide an unambiguous structural proof.

For a chiral molecule, X-ray crystallography can also be used to determine the absolute configuration of the stereocenters. However, as this compound is a racemic (DL) mixture, the crystal lattice would contain both enantiomers.

No X-ray crystallographic data for this compound was found in the surveyed literature.

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Identity Verification

Chromatographic methods are indispensable tools for the assessment of purity and the verification of the identity of this compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile, protected amino acid derivative. Gas Chromatography (GC) is less commonly employed for such compounds without prior derivatization to increase volatility.

High-Performance Liquid Chromatography (HPLC)

HPLC is the predominant chromatographic technique for analyzing N-Cbz-protected amino acids. Its versatility allows for the separation of the target compound from starting materials, by-products, and other impurities, as well as for the resolution of enantiomers in racemic mixtures.

Purity Assessment:

For purity assessment, reversed-phase HPLC (RP-HPLC) is a standard approach. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The presence of the Cbz groups imparts significant hydrophobicity to the molecule, leading to good retention on reversed-phase columns.

A typical HPLC system for purity analysis would consist of a pump, an injector, a column oven, a UV detector, and a data acquisition system. The UV detector is highly effective due to the strong absorbance of the benzene (B151609) rings in the Cbz protecting groups.

Identity Verification:

HPLC is also a powerful tool for identity verification. The retention time of the main peak in the chromatogram of a sample should match that of a known reference standard of this compound under identical chromatographic conditions. Co-injection of the sample with the reference standard should result in a single, sharp peak, confirming the identity.

Furthermore, coupling HPLC with a mass spectrometer (HPLC-MS) provides an even higher degree of confidence in identity verification. The mass spectrometer can provide the molecular weight of the compound eluting from the column, which should correspond to that of this compound (372.37 g/mol ). aablocks.com

Enantiomeric Purity:

Since the starting material is DL-alanine, the product is a racemic mixture of N-Cbz-3-(Cbz-amino)-D-alanine and N-Cbz-3-(Cbz-amino)-L-alanine. Chiral HPLC is necessary to separate these enantiomers. This is often achieved using chiral stationary phases (CSPs). Several types of CSPs have proven effective for the separation of N-blocked amino acids. sigmaaldrich.com The choice of the mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with a buffer, is critical for achieving optimal separation. sigmaaldrich.com

The following table outlines typical HPLC conditions that could be adapted for the analysis of this compound based on methods used for similar compounds.

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., CHIROBIOTIC T, CYCLOBOND I) sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Varies (e.g., Methanol/TEAA buffer, pH 4) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm or 260 nm mdpi.com | UV at 254 nm or 260 nm |

| Temperature | 25 °C | 25 °C |

| Injection Volume | 10 µL | 10 µL |

Detector Considerations:

While UV detection is standard, other detectors can be employed. For instance, a Charged Aerosol Detector (CAD) or an Evaporative Light-Scattering Detector (ELSD) can be used, which are beneficial when analyzing compounds that lack a strong chromophore. nih.gov However, for this compound, the Cbz groups provide a sufficient chromophore for UV detection.

Gas Chromatography (GC)

Direct analysis of this compound by GC is generally not feasible due to its low volatility and thermal lability. The high temperatures required for volatilization in the GC inlet would likely cause decomposition of the molecule, particularly the carbamate (B1207046) linkages of the Cbz groups.

To analyze this compound by GC, a derivatization step would be necessary to convert the non-volatile amino acid derivative into a more volatile species. This could involve, for example, esterification of the carboxylic acid group and silylation of the amine groups. However, given the effectiveness and simplicity of HPLC for this compound, GC is not the preferred method for routine purity assessment or identity verification.

Should GC analysis be required, the following table outlines hypothetical parameters following a suitable derivatization protocol.

| Parameter | Hypothetical GC Conditions (Post-Derivatization) |

| Column | Capillary column with a nonpolar stationary phase (e.g., DB-5) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

Applications of N Cbz 3 Cbz Amino Dl Alanine As a Versatile Building Block in Complex Chemical Architectures

Incorporation into Peptidomimetics and Modified Peptide Sequences

The unique structure of N-Cbz-3-(Cbz-amino)-DL-alanine, with its protected diamino functionality, makes it a valuable precursor for α,β-diaminopropionic acid (DAP) residues. These residues are integral to the structure of various peptidomimetics and modified peptide sequences. The Cbz groups protect the amino functionalities, preventing unwanted side reactions during peptide synthesis and allowing for controlled, stepwise elaboration of the peptide chain. ontosight.aichemicalbook.com

The incorporation of DAP residues can introduce conformational constraints and novel interaction points within a peptide backbone, influencing its secondary structure and biological activity. Researchers utilize derivatives like this compound to create peptide-based drugs with enhanced stability, bioavailability, and target specificity. chemimpex.com

Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological activities. open.ac.ukumaine.edumdpi.com this compound serves as a key starting material for the synthesis of various heterocyclic systems. The two protected nitrogen atoms and the carboxylic acid functionality provide multiple reactive sites for cyclization reactions.

For instance, the vicinal diamine precursor, obtained after deprotection, can be used to construct pyrazine, piperazine, or other nitrogen-containing ring systems. The specific reaction conditions and choice of cyclizing agents dictate the final heterocyclic architecture. The ability to introduce chirality from the parent amino acid adds another layer of complexity and potential for creating enantiomerically pure heterocyclic compounds.

Precursor in the Construction of Scaffolds for Diverse Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery. This compound provides a versatile scaffold that can be systematically modified to generate a multitude of distinct chemical entities. The two Cbz-protected amino groups and the carboxylic acid can be selectively deprotected and functionalized, allowing for the attachment of various substituents and building blocks.

This "three-point" diversity allows for the rapid generation of libraries of compounds with varied steric and electronic properties. These libraries can then be screened against biological targets to identify lead compounds for further development. The stable and well-behaved nature of the this compound scaffold makes it amenable to high-throughput synthesis techniques often employed in library generation.

Contribution to the Synthesis of Potential Bioactive Molecules (emphasizing the synthetic pathway and scaffold, not biological activity)

This compound and its derivatives are instrumental in the synthesis of various molecules with potential biological significance. patsnap.comumn.edu The core structure of this compound serves as a foundational scaffold upon which more complex molecular architectures can be built.

One notable application is in the synthesis of precursors to enzyme inhibitors and metal chelators. patsnap.com The 2,3-diaminopropionic acid unit, derived from this compound, is a key structural motif in several natural products with antibiotic properties, such as bleomycins and tuberactinomycins. chemicalbook.com The synthetic pathway typically involves the selective deprotection of the amino groups followed by coupling with other synthetic intermediates to construct the target molecule.

For example, the synthesis of certain peptide-based enzyme inhibitors utilizes the diamino functionality of the deprotected scaffold to mimic the binding of natural substrates to the enzyme's active site. The Cbz protecting groups are crucial for orchestrating the synthetic sequence, ensuring that the desired bonds are formed in the correct order. spectrumchemical.comorganic-chemistry.org

Exploration as a Monomer or Precursor in Advanced Organic Materials

While the primary applications of this compound are in the realm of medicinal chemistry and organic synthesis, its potential as a monomer or precursor for advanced organic materials is an emerging area of interest. The presence of multiple functional groups allows for its incorporation into polymers and other macromolecules. chemimpex.com

The ability to form stable linkages and the inherent chirality of the molecule could lead to the development of functionalized polymers and biomaterials with tailored properties. chemimpex.com For instance, polymers incorporating this building block could exhibit unique recognition properties or self-assembly behaviors. Research in this area is still in its early stages, but the versatility of the this compound scaffold suggests that it could find applications in materials science in the future.

Theoretical and Computational Chemistry Studies of N Cbz 3 Cbz Amino Dl Alanine and Its Transformations

Conformational Analysis and Energy Minimization Studies

Conformational analysis is fundamental to understanding a molecule's three-dimensional structure, which in turn dictates its physical properties and biological interactions. For a flexible molecule like N-Cbz-3-(Cbz-amino)-DL-alanine, with multiple rotatable single bonds, a vast conformational space exists. Theoretical methods aim to identify the most stable, low-energy conformers.

Energy minimization techniques, using both molecular mechanics (MM) force fields and more accurate quantum mechanics (QM) methods, calculate the potential energy of different spatial arrangements of the atoms. bibliotekanauki.pl By systematically exploring rotations around key bonds—such as the N-Cα, Cα-Cβ, and Cβ-N bonds, as well as bonds within the two Cbz groups—a potential energy surface can be mapped. The goal is to locate the "global minimum," the most stable conformation, along with other low-energy local minima that may exist in equilibrium.

The primary dihedral angles of interest include the peptide-like backbone angles (Φ, Ψ) and the side-chain angles (χ). The combination of experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with these energy calculations can provide a robust model of the molecule's preferred shapes in solution. nih.govnih.gov For instance, coupling constants from NMR can be correlated with dihedral angles through relationships like the Karplus equation, helping to validate the computed structures. nih.gov

Below is a hypothetical table representing the kind of data a conformational analysis and energy minimization study on this compound might produce.

Interactive Table: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle Φ (°) | Dihedral Angle Ψ (°) | Key Feature |

| Conf-01 | 0.00 | -120 | +115 | Extended backbone, minimal steric hindrance. |

| Conf-02 | 0.75 | -70 | -45 | Folded structure, potential intramolecular H-bond. |

| Conf-03 | 1.20 | +65 | +50 | Alternative folded state. |

| Conf-04 | 2.50 | -150 | -160 | Highly extended, higher energy due to solvent effects. |

Note: This data is illustrative and represents typical outputs of such a computational study.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction